7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a benzo-oxazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the reaction of ortho-aminophenol with α-arylglyoxylic acid in the presence of a catalyst such as ammonium niobium oxalate (ANO) and a solvent like PEG-400 . The reaction conditions can be optimized using ultrasound to reduce reaction time and improve yield.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzo-oxazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that are crucial for various biological processes. The compound’s structure allows it to fit into active sites of enzymes, thereby inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: These compounds share a similar heterocyclic structure and are known for their biological activities.
Benzimidazole derivatives: These compounds also have a benzo-fused heterocycle and exhibit a wide range of pharmacological activities.
Uniqueness
7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific substitution pattern and the presence of an amino group, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
7-amino-2,2-dimethyl-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-10(2)9(13)12-7-4-3-6(11)5-8(7)14-10/h3-5H,11H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMAGPQBCODAEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=C(C=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546175 |
Source
|
Record name | 7-Amino-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105807-83-8 |
Source
|
Record name | 7-Amino-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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